molecular formula C18H22O5S2 B14386269 1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene CAS No. 88073-45-4

1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene

Cat. No.: B14386269
CAS No.: 88073-45-4
M. Wt: 382.5 g/mol
InChI Key: GKVTVEBGMTWAHD-UHFFFAOYSA-N
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Description

1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxypentane chain linked to two benzene rings through disulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 5-methoxypentane with benzene derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the disulfonyl groups. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the disulfonyl groups to thiols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings or methoxy group.

Scientific Research Applications

1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The disulfonyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene can be compared with other similar compounds, such as:

  • 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]diphenylmethane
  • 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzenesulfonamide

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

CAS No.

88073-45-4

Molecular Formula

C18H22O5S2

Molecular Weight

382.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-5-methoxypentyl]sulfonylbenzene

InChI

InChI=1S/C18H22O5S2/c1-23-15-9-8-14-18(24(19,20)16-10-4-2-5-11-16)25(21,22)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3

InChI Key

GKVTVEBGMTWAHD-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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